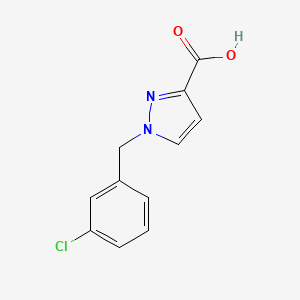

1-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C11H9ClN2O2 |

|---|---|

Molecular Weight |

236.65 g/mol |

IUPAC Name |

1-[(3-chlorophenyl)methyl]pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C11H9ClN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) |

InChI Key |

ZNMVRBHZYJUAEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Setup

Reactants :

-

Pyrazole-3-carboxylic acid

-

3-Chlorobenzyl chloride

Catalyst : HY-zeolite or H-beta zeolite

Conditions :

-

Temperature: 240–300°C

-

Pressure: 1 atm

-

Solvent: None (gas-phase reaction)

-

Yield: 97–100%

This method avoids byproducts and eliminates the need for solvent recovery.

Condensation of 2,4-Dioxobutanoate Derivatives

Patent CN103044393A describes a route using 2,4-dioxobutanoate and 2-hydrazyl-3-chloropyridine:

Key Steps

-

Knoevenagel Condensation :

-

Reactants: Ethyl acetoacetate and 3-chlorobenzaldehyde

-

Catalyst: Piperidine

-

Yield: 65–70%

-

-

Cyclization with Hydrazine :

-

Solvent: Ethanol

-

Temperature: Reflux

-

Yield: 60–68%

-

-

Hydrolysis to Carboxylic Acid :

-

Reagent: NaOH (2M)

-

Temperature: 80°C

-

Yield: 85–90%

-

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Byproduct Formation : Bromination and oxidation steps may generate side products (e.g., over-oxidized derivatives).

-

Catalyst Deactivation : Zeolite catalysts require periodic regeneration in gas-phase reactions.

-

Purification : Acidic workup (pH adjustment to 2–3) is critical for isolating the carboxylic acid.

Recent Advances

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl/Phenyl Group

Positional Isomerism of Chlorine

- 1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic Acid (CAS 19532-40-2): Differs in the substitution pattern, with a 4-chlorophenyl group directly attached to the pyrazole nitrogen instead of a 3-chlorobenzyl group. The phenyl vs. Molecular weight: 222.63 g/mol (vs. 236.66 g/mol for the target compound) .

1-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic Acid :

Trifluoromethyl and Other Halogenated Derivatives

- 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic Acid :

Variations in the Pyrazole Ring Substituents

Carboxylic Acid Position

1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic Acid (CAS 1006494-84-3):

1-Methyl-1H-pyrazole-3-carboxylic Acid :

Complex Heterocyclic Modifications

- 5-(4-{[4-(5-Carboxyfuran-2-yl)benzyl]oxy}phenyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic Acid :

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

Discussion of Research Findings

- Metabolic Stability : Fluorinated or trifluoromethylated derivatives (e.g., and ) exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation .

- Biological Activity : Positional isomerism (e.g., COOH at C3 vs. C4) alters hydrogen-bonding capacity, impacting target affinity. For instance, C3-carboxylic acids are more common in kinase inhibitors .

Biological Activity

1-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-chlorobenzyl hydrazine with various carboxylic acid derivatives under controlled conditions. The resulting compound features a pyrazole ring, which is known for its pharmacological versatility. The presence of the chlorobenzyl group enhances its lipophilicity and may influence its biological interactions.

Anti-inflammatory Properties

Research has shown that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory activity. A comparative study indicated that compounds with similar structures demonstrated IC50 values ranging from 0.02 to 0.04 μM against COX-2 enzymes, suggesting potent inhibition capabilities .

Table 1: Inhibition Potency of Pyrazole Derivatives Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 1-(3-Chlorobenzyl)-pyrazole | Not specified | 0.03 | High |

| Compound A (similar structure) | 0.05 | 0.02 | 2.5 |

| Compound B (similar structure) | 0.04 | 0.01 | 4 |

The selectivity index is crucial for evaluating the safety profile of these compounds, as higher selectivity towards COX-2 over COX-1 is often associated with fewer gastrointestinal side effects.

Analgesic Effects

In vivo studies have demonstrated that pyrazole derivatives can significantly reduce pain responses in animal models. For instance, in a carrageenan-induced paw edema model, compounds structurally related to this compound showed effective analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Study on COX Inhibition : A study published in MDPI analyzed multiple pyrazole derivatives for their COX inhibitory activities. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition against COX-2 with minimal effects on COX-1, suggesting a favorable safety profile .

- Toxicological Assessment : Toxicity studies have shown that the LD50 values for related pyrazole compounds exceed 2000 mg/kg in mice, indicating a low acute toxicity risk . This is promising for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid, and how can purity be ensured during synthesis?

- Methodology : The compound is typically synthesized via multi-step reactions involving alkylation of pyrazole precursors with 3-chlorobenzyl halides. A common approach includes cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization. For purity, use column chromatography (silica gel) with gradients of ethyl acetate/hexane and confirm purity via HPLC (>95%) and NMR spectroscopy .

- Key Considerations : Monitor reaction pH and temperature to minimize side products like unsubstituted pyrazole derivatives. Use anhydrous conditions for alkylation steps to prevent hydrolysis .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR : Analyze and NMR spectra to confirm the pyrazole ring substitution pattern and benzyl group attachment. For example, the benzyl methylene protons typically appear as a singlet at δ ~5.2 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 236.66 for CHClNO) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, though this requires high-purity crystalline samples .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

- Case Study : In prostate cancer studies, discrepancies in anti-proliferative effects were resolved by evaluating autophagy induction (via LC3-II biomarker assays) and mTOR/p70S6K inhibition (Western blotting). In vitro assays may overlook metabolic stability, which can be addressed using microsomal stability tests (e.g., human liver microsomes) to refine in vivo dosing .

- Data Reconciliation : Cross-validate results using orthogonal methods (e.g., siRNA knockdown of autophagy genes to confirm mechanism-specific effects) .

Q. How can researchers optimize electrophilic aromatic substitution (EAS) reactions involving this compound for derivative synthesis?

- Methodology : Activate the pyrazole ring via electron-withdrawing groups (e.g., carboxylic acid) to enhance electrophilicity. Use Lewis acids like AlCl or FeCl in nitration or sulfonation reactions. Monitor regioselectivity using DFT calculations to predict preferred substitution sites .

- Example : Nitration at the 4-position of the pyrazole ring achieved 78% yield under HNO/HSO at 0°C, confirmed by NMR (δ ~8.1 ppm for nitro group) .

Q. What are the challenges in analyzing protein-ligand interactions for this compound, and how can they be addressed?

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (K). For low solubility, employ DMSO stock solutions (<0.1% final concentration) to prevent aggregation .

- Structural Insights : Co-crystallize with target proteins (e.g., kinases) to identify critical hydrogen bonds between the carboxylic acid moiety and active-site residues. Molecular docking (AutoDock Vina) can prioritize targets for experimental validation .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for off-target effects in kinase inhibition assays?

- Protocol :

Screen against a kinase panel (e.g., 100+ kinases at 1 µM) to identify primary targets.

Perform IC determinations for hits using ATP-concentration-matched assays.

Validate selectivity via counter-screens against structurally similar kinases (e.g., PIM1 vs. PIM2) .

- Data Interpretation : Use Cheng-Prusoff equation to adjust for ATP competition. Off-target effects are likely if Hill slopes deviate significantly from 1.0 .

Q. What computational tools are recommended for predicting metabolic pathways and toxicity of this compound?

- Software :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.